2,4,5-Trichlorobenzenesulfenyl chloride

Description

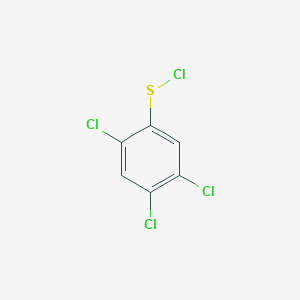

2,4,5-Trichlorobenzenesulfenyl chloride (chemical formula: C₆H₂Cl₃SCl) is a chlorinated aromatic sulfenyl chloride characterized by a sulfenyl (-SCl) functional group attached to a benzene ring substituted with chlorine atoms at the 2, 4, and 5 positions. Sulfenyl chlorides are reactive intermediates widely used in organic synthesis, particularly in the formation of sulfides, disulfides, and as electrophilic agents in cross-coupling reactions.

Properties

Molecular Formula |

C6H2Cl4S |

|---|---|

Molecular Weight |

248.0 g/mol |

IUPAC Name |

(2,4,5-trichlorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6H2Cl4S/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2H |

InChI Key |

KUUCPAXUKWTUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)SCl |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

Reagent for Sulfonamide Derivatives

2,4,5-Trichlorobenzenesulfenyl chloride is primarily recognized as a powerful sulfonylating agent. It is extensively used in the synthesis of sulfonamide derivatives, which are crucial in pharmaceutical development. These derivatives exhibit a wide range of biological activities, including antibacterial and antifungal properties.

Case Study: Synthesis of Antibacterial Agents

Research has demonstrated the effectiveness of this compound in synthesizing novel antibacterial agents. For instance, a study reported the successful modification of existing sulfonamide structures to enhance their efficacy against resistant bacterial strains .

Pesticide Development

Agrochemical Applications

The compound plays a vital role in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological molecules makes it an essential component in developing compounds that improve crop yields and pest resistance.

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Control of broadleaf weeds | Increased crop yield |

| Fungicides | Prevention of fungal infections | Enhanced plant health |

Case Study: Development of Herbicides

A notable application involved the synthesis of a new herbicide that effectively targets specific weed species while minimizing damage to crops. Field trials indicated a significant reduction in weed populations and improved crop performance .

Material Science

Modification of Polymers

In material science, this compound is utilized to enhance the properties of polymers. Its incorporation into polymer matrices improves durability and resistance to environmental factors such as UV radiation and moisture.

| Material Type | Modification Method | Resulting Property |

|---|---|---|

| Polyethylene | Sulfonylation | Increased thermal stability |

| Polyvinyl chloride | Cross-linking | Enhanced mechanical strength |

Analytical Chemistry

Preparation of Standards and Reagents

This compound is also employed in analytical chemistry for preparing standards and reagents used in various detection methods. Its role is crucial in ensuring the accuracy and reliability of analytical results.

| Analytical Method | Use of Compound | Outcome |

|---|---|---|

| Chromatography | Standard preparation | Improved detection limits |

| Spectroscopy | Reagent for sample analysis | Enhanced signal clarity |

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound facilitates the development of new drugs targeting bacterial infections. Its ability to modify biological molecules effectively allows researchers to create compounds with improved therapeutic profiles.

Case Study: Targeting Resistant Strains

A recent study highlighted its application in developing drugs aimed at multi-drug-resistant bacterial strains. The modified compounds exhibited significantly higher activity against these pathogens compared to traditional antibiotics .

Comparison with Similar Compounds

Structural Analogs: Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) differ from sulfenyl chlorides (R-SCl) in oxidation state and reactivity. Below is a comparison of 2,4,5-trichlorobenzenesulfenyl chloride with fluorinated sulfonyl chlorides from the evidence:

Key Differences :

- Functional Group Reactivity : Sulfenyl chlorides (-SCl) are less oxidized than sulfonyl chlorides (-SO₂Cl), making them more reactive toward nucleophiles like thiols and amines.

Chlorinated Benzoyl Chlorides

Benzoyl chlorides (R-C₆H₄-COCl) share aromatic chlorination patterns but differ in functional group chemistry:

Key Differences :

- Reactivity : Benzoyl chlorides primarily undergo nucleophilic acyl substitution, whereas sulfenyl chlorides participate in sulfur-centered reactions (e.g., sulfide formation).

- Applications : Chlorinated benzoyl chlorides are prevalent in drug synthesis, while sulfenyl chlorides are niche reagents for sulfur-containing compounds .

Preparation Methods

Oleum-Mediated Sulfonation

The industrial-scale synthesis described in CN101348449B employs 1,2,4-trichlorobenzene and oleum (fuming sulfuric acid) under controlled conditions:

Reaction Conditions

-

Temperature: 100–105°C

-

Molar Ratio (1,2,4-trichlorobenzene : oleum): 1:1–1.05

-

Oleum Concentration: 20–50% SO₃

-

Reaction Time: 2–3 hours

Procedure

-

Oleum is heated to 50–60°C, followed by gradual addition of 1,2,4-trichlorobenzene.

-

The mixture is heated to 103–105°C for 2–3 hours to form 2,4,5-trichlorobenzenesulfonic acid .

-

The sulfonic acid is treated with chlorinating agents (e.g., PCl₅, SOCl₂) to yield TCBSC.

Yield Optimization

Chlorosulfonation Direct Synthesis

A one-pot method combines sulfonation and chlorination using chlorosulfonic acid :

Data Table 1: Comparative Reaction Parameters

| Parameter | Oleum Method | Chlorosulfonic Acid Method |

|---|---|---|

| Temperature (°C) | 100–105 | 130–150 |

| Yield (%) | 98.9 | 70 |

| Byproduct Formation | Minimal | Moderate (requires recrystallization) |

| Industrial Scalability | High | Moderate |

Mechanistic Insight

The electrophilic substitution at the 5-position of 1,2,4-trichlorobenzene is favored due to:

-

Steric Effects: Chlorine atoms at 2,4-positions direct sulfonation to the less hindered 5-position.

-

Electronic Effects: Electron-withdrawing Cl groups activate the ring for electrophilic attack.

Fluorination of Trichlorobenzenesulfonyl Chloride

KF-Mediated Halogen Exchange

US4369145A details the preparation of fluorinated analogs, providing insights into TCBSC reactivity:

Reaction Scheme

Conditions

-

Solvent: Sulfolane

-

Temperature: 160°C for 11 hours

Implications for TCBSC Synthesis

-

Demonstrates the stability of TCBSC under high-temperature conditions.

-

Highlights the need for anhydrous conditions to prevent hydrolysis.

Emerging Methodologies and Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-trichlorobenzenesulfenyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of 2,4,5-trichlorobenzenethiol using sulfur dichloride (SCl₂) in anhydrous dichloromethane at 0–5°C. Stoichiometric control of SCl₂ is critical to avoid over-chlorination. Purification involves fractional distillation under reduced pressure (12–15 mmHg) to isolate the product .

- Key factors : Temperature control minimizes side reactions (e.g., sulfonyl chloride formation). Solvent choice (e.g., non-polar vs. polar aprotic) affects reaction kinetics. Yields typically range from 60–75% under optimized conditions.

Q. How should researchers purify this compound to achieve >95% purity for kinetic studies?

- Methodology : Post-synthesis, perform vacuum distillation (bp ~150–152°C at 12 mmHg) followed by recrystallization in hexane at –20°C. Confirm purity via GC-MS or HPLC with UV detection (λ = 254 nm) .

- Data interpretation : Impurities often include residual thiol or sulfonic acid derivatives; these can be identified via FT-IR (S–H stretch at ~2550 cm⁻¹) or NMR (singlet for aromatic protons in pure product) .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use PPE (nitrile gloves, goggles, fume hood), and avoid contact with water (hydrolyzes to release HCl). Store in airtight, amber glass containers under nitrogen at 4°C. Waste disposal must comply with EPA/DOT regulations (hazard code D043 for chlorinated organics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Analytical strategy : Cross-validate using multiple techniques:

- ¹H NMR : Aromatic protons appear as a singlet at δ 7.5–7.7 ppm in CDCl₃.

- Raman spectroscopy : S–Cl stretch at ~450 cm⁻¹.

- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., Cl–S–C bond angles) .

Q. What are the challenges in using this compound as a sulfenylating agent in peptide synthesis?

- Experimental design : React with cysteine residues under mild basic conditions (pH 7.5–8.5) in THF/water. Monitor reaction progress via Ellman’s assay (free thiol quantification).

- Troubleshooting : Competing hydrolysis can be mitigated by using anhydrous solvents and molecular sieves. Side reactions with amines require stoichiometric control .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.